molecular formula C11H17ClN2O2S B1380099 2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride CAS No. 1607250-69-0

2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B1380099
CAS No.: 1607250-69-0
M. Wt: 276.78 g/mol
InChI Key: PHFYIDSXQMHOBS-UHFFFAOYSA-N
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Description

2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a synthetic compound with a unique structure that combines a thiazolidine ring with an aminoethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1-aminoethyl)phenylamine with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-9(12)10-3-5-11(6-4-10)13-7-2-8-16(13,14)15;/h3-6,9H,2,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFYIDSXQMHOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 2
2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 3
2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 4
2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 5
2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 6
2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride

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